molecular formula C13H10Br2N2 B3849510 N,N'-bis(3-bromophenyl)imidoformamide

N,N'-bis(3-bromophenyl)imidoformamide

Cat. No. B3849510
M. Wt: 354.04 g/mol
InChI Key: ODTDHHSGYOOYKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(3-bromophenyl)imidoformamide, also known as BBIF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBIF is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C14H9Br2N2O.

Mechanism of Action

The mechanism of action of N,N'-bis(3-bromophenyl)imidoformamide as an anticancer agent is not fully understood. However, studies have shown that N,N'-bis(3-bromophenyl)imidoformamide induces apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway.
Biochemical and physiological effects:
N,N'-bis(3-bromophenyl)imidoformamide has been shown to have low toxicity in vitro and in vivo studies. However, more research is needed to determine the long-term effects of N,N'-bis(3-bromophenyl)imidoformamide on human health.

Advantages and Limitations for Lab Experiments

N,N'-bis(3-bromophenyl)imidoformamide has several advantages for use in lab experiments. It is easy to synthesize, has high purity and yield, and is soluble in organic solvents. However, N,N'-bis(3-bromophenyl)imidoformamide has limitations in terms of its stability and shelf-life, which can affect the reproducibility of experiments.

Future Directions

There are several future directions for research on N,N'-bis(3-bromophenyl)imidoformamide. One area of research is the development of N,N'-bis(3-bromophenyl)imidoformamide-based MOFs for use in gas storage and separation. Another area of research is the development of N,N'-bis(3-bromophenyl)imidoformamide derivatives with improved anticancer activity and selectivity. Additionally, more studies are needed to determine the long-term effects of N,N'-bis(3-bromophenyl)imidoformamide on human health and the environment.
In conclusion, N,N'-bis(3-bromophenyl)imidoformamide is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and to develop N,N'-bis(3-bromophenyl)imidoformamide-based materials and drugs with improved properties.

Scientific Research Applications

N,N'-bis(3-bromophenyl)imidoformamide has been widely studied for its potential applications in various fields such as materials science, organic synthesis, and medicinal chemistry. In materials science, N,N'-bis(3-bromophenyl)imidoformamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its unique structural properties. In organic synthesis, N,N'-bis(3-bromophenyl)imidoformamide has been used as a reagent for the preparation of various nitrogen-containing compounds. In medicinal chemistry, N,N'-bis(3-bromophenyl)imidoformamide has shown promising results as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

N,N'-bis(3-bromophenyl)methanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2N2/c14-10-3-1-5-12(7-10)16-9-17-13-6-2-4-11(15)8-13/h1-9H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTDHHSGYOOYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC=NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis-(3-Bromophenyl)formamidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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